molecular formula C19H23IN4O3S2 B454707 propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B454707
M. Wt: 546.4g/mol
InChI Key: XMUHKZXPSINUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, benzothiophene, and carbamothioyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the iodo group, and the coupling of the benzothiophene moiety. Common reagents used in these reactions include hydrazine derivatives, iodine, and various carbonyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or thiols .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are of significant interest for drug development.

    Industry: It can be used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules .

Properties

Molecular Formula

C19H23IN4O3S2

Molecular Weight

546.4g/mol

IUPAC Name

propyl 2-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H23IN4O3S2/c1-4-7-27-18(26)14-11-6-5-10(2)8-13(11)29-17(14)23-19(28)22-16(25)15-12(20)9-21-24(15)3/h9-10H,4-8H2,1-3H3,(H2,22,23,25,28)

InChI Key

XMUHKZXPSINUBB-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)I

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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